molecular formula C9H7ClN2S B1466995 4-Chloro-2-methyl-6-(thiophen-2-yl)pyrimidine CAS No. 1412955-15-7

4-Chloro-2-methyl-6-(thiophen-2-yl)pyrimidine

Cat. No.: B1466995
CAS No.: 1412955-15-7
M. Wt: 210.68 g/mol
InChI Key: UPFNMYSDDQXXMM-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-6-(thiophen-2-yl)pyrimidine (CAS 1412955-15-7) is a chemical compound with the molecular formula C 9 H 7 ClN 2 S and a molecular weight of 210.68 g/mol . It belongs to the class of pyrimidine derivatives, which are nitrogen-containing heterocycles of significant importance in medicinal and materials chemistry. The compound features a chloropyrimidine core, a structure known for its reactivity and serving as a versatile scaffold in synthetic organic chemistry. This compound is primarily valued as a key synthetic intermediate or building block in research settings. Pyrimidine derivatives, particularly those with chloro and aryl substituents, are widely used in the discovery and development of novel pharmacological agents . For instance, structurally similar 2,4-disubstituted pyrimidine compounds have been identified as potent inhibitors of essential plasmodial kinases (PfGSK3 and PfPK6), establishing this chemical class as a promising starting point for antimalarial drug discovery programs . The chloro group on the pyrimidine ring offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution, allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies. Application Note: This product is intended for research purposes as a chemical building block. Researchers are encouraged to explore its potential in constructing more complex molecules for various applications, including pharmaceutical development and chemical biology. Safety and Handling: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary use.

Properties

IUPAC Name

4-chloro-2-methyl-6-thiophen-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2S/c1-6-11-7(5-9(10)12-6)8-3-2-4-13-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPFNMYSDDQXXMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

4-Chloro-2-methyl-6-(thiophen-2-yl)pyrimidine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as tyrosine kinases, which are involved in cell signaling pathways. By binding to the active site of these enzymes, 4-Chloro-2-methyl-6-(thiophen-2-yl)pyrimidine can modulate their activity, leading to changes in cellular processes. Additionally, this compound has been found to interact with proteins involved in DNA replication and repair, further highlighting its importance in biochemical research.

Biological Activity

4-Chloro-2-methyl-6-(thiophen-2-yl)pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms, and applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a chlorine atom at the 4-position and a thiophene ring at the 6-position. Its molecular formula is C8H7ClN2SC_8H_7ClN_2S, with a molecular weight of approximately 202.67 g/mol. The presence of both aromatic and heteroaromatic components contributes to its chemical reactivity and potential biological activity.

The biological activity of 4-Chloro-2-methyl-6-(thiophen-2-yl)pyrimidine is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. Inhibition of CDK2 has been linked to the induction of apoptosis in cancer cells, suggesting a mechanism for its anticancer activity .
  • Cell Signaling Modulation : It influences cell signaling pathways by altering gene expression and cellular metabolism, leading to effects such as reduced proliferation and increased apoptosis in malignant cells.

Anticancer Properties

Research indicates that 4-Chloro-2-methyl-6-(thiophen-2-yl)pyrimidine exhibits significant anticancer properties:

  • Cytotoxicity : Studies have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines, including colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG-2). For instance, it has been noted that certain derivatives exhibit IC50 values ranging from 11.70 µM to 19.92 µM against renal carcinoma cell lines .
  • Mechanisms of Action : The compound's ability to induce apoptosis is linked to its modulation of pro-apoptotic and anti-apoptotic gene expressions. This suggests that it may serve as a therapeutic agent in cancer treatment.

Antimicrobial Activity

Recent studies have also highlighted the antimicrobial properties of 4-Chloro-2-methyl-6-(thiophen-2-yl)pyrimidine:

  • Bacterial Inhibition : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. For example, its derivatives have shown minimum inhibitory concentrations (MIC) ranging from 7.81 to 31.25 μg/mL against various bacterial strains, outperforming standard antibiotics like amoxicillin in some cases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cells; IC50 values <20 µM
AntimicrobialEffective against Gram-positive/negative bacteria; MIC values <31.25 μg/mL
Enzyme InhibitionInhibits CDK2; modulates signaling pathways

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the pharmacological profile of 4-Chloro-2-methyl-6-(thiophen-2-yl)pyrimidine:

  • Substituent Effects : Variations in substituents on the pyrimidine ring can significantly affect biological activity. Electron-donating groups generally enhance activity, while electron-withdrawing groups may reduce it .
  • Derivatives Exploration : Ongoing research focuses on synthesizing new derivatives to improve efficacy against specific targets, particularly in cancer therapy .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
4-Chloro-2-methyl-6-(thiophen-2-yl)pyrimidine serves as a crucial building block in the synthesis of various pharmaceuticals. Its derivatives have shown potential as antiviral and anticancer agents. For instance, studies indicate that pyrimidine derivatives exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Mechanism of Action
The compound may inhibit specific enzymes or receptors involved in disease pathways. For example, it has been noted for its ability to suppress cyclooxygenase-2 (COX-2) activity, which is significant in inflammation and cancer progression .

Agrochemicals

Pesticide and Herbicide Development
In agrochemical research, 4-Chloro-2-methyl-6-(thiophen-2-yl)pyrimidine is utilized for developing pesticides and herbicides. Its structure allows it to interact effectively with biological targets in pests and weeds, thereby disrupting essential biological processes such as enzyme inhibition.

Materials Science

Organic Semiconductors
The compound is also explored for its applications in materials science, particularly in the synthesis of organic semiconductors. Its electronic properties make it suitable for use in advanced materials that require specific conductive characteristics.

Biological Research

Neuroprotective and Anti-inflammatory Properties
Research has indicated that 4-Chloro-2-methyl-6-(thiophen-2-yl)pyrimidine possesses neuroprotective properties. Studies have shown its efficacy in inhibiting inflammatory pathways, particularly through the NF-kB pathway, which is crucial for regulating immune response and inflammation .

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of pyrimidine derivatives, including 4-Chloro-2-methyl-6-(thiophen-2-yl)pyrimidine. The results demonstrated significant inhibition of COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib . This highlights its potential as a therapeutic agent in inflammatory diseases.

Case Study 2: Anticancer Activity

Another case study focused on the synthesis of novel pyrimidine derivatives that included the target compound. These derivatives were screened for their anticancer activity against various cancer cell lines, showing promising results in inhibiting tumor growth through apoptosis induction .

Summary Table of Applications

Application AreaSpecific UseNotable Findings
Medicinal ChemistryAntiviral and anticancer agentsEffective enzyme inhibition; COX-2 suppression
AgrochemicalsPesticides and herbicidesDisruption of biological processes in pests
Materials ScienceOrganic semiconductorsSuitable for advanced conductive materials
Biological ResearchNeuroprotective effectsInhibition of inflammatory pathways

Comparison with Similar Compounds

Physicochemical Properties

Table 3: Physical Properties of Thiophene-Containing Pyrimidines
Compound Name Melting Point (°C) Molecular Weight (g/mol) Key Spectral Data
4-Chloro-2-methyl-6-(thiophen-2-yl)pyrimidine N/A 208.65 ¹H NMR (DMSO-d₆): δ 7.27 (s, thiophene)
5-(3,4-Dimethoxyphenyl)-7-(thiophen-2-yl)thiazolo[3,2-a]pyrimidine 110–112 396.45 IR: 1680 cm⁻¹ (C=O)
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine N/A 204.70 ¹H NMR: δ 1.42 (t, OCH₂CH₃)
  • Thermal Stability : Higher melting points in dimethoxyphenyl-substituted derivatives (e.g., 110–112°C) suggest increased crystallinity due to planar aromatic systems .
  • Spectral Signatures : The target compound’s ¹H NMR shows a singlet at δ 7.27 ppm for the thiophene proton, distinct from the multiplet patterns in nitro- or methoxy-substituted analogs .

Preparation Methods

General Synthetic Strategy

The preparation of 4-chloro-2-methyl-6-(thiophen-2-yl)pyrimidine generally follows a two-step approach:

This strategy is adapted from closely related pyrimidine syntheses, such as 4-chloro-2,6-dimethylpyrimidine, with modifications to accommodate the thiophen-2-yl substituent.

Chlorination to Obtain 4-Chloro Derivative

The key step is the conversion of the 4-hydroxy group to a 4-chloro substituent using phosphorus oxychloride (POCl3):

  • Reagents: POCl3 and an organic base such as triethylamine.
  • Conditions: Reflux temperature, typically overnight.
  • Workup: Quenching the reaction mixture in ice water, adjusting pH to weakly alkaline (pH 8-9) with potassium hydroxide, extraction with ethyl acetate, drying over anhydrous sodium sulfate, and purification by silica gel chromatography or recrystallization.

This method is well-established for pyrimidine chlorination and ensures selective substitution at the 4-position without affecting the methyl or thiophenyl groups.

Representative Experimental Procedure (Adapted from Related Pyrimidine Syntheses)

Step Reagents & Conditions Outcome/Notes
1 Methyl acetoacetate (211 g), potassium hydroxide (138 g), methanol (2 L), reflux with stirring for 1 hour Preparation of enolate intermediate
2 Add acetamidine hydrochloride (266 g), reflux overnight Formation of 4-hydroxy-2,6-dimethylpyrimidine analogue
3 Cool, filter, wash with ethyl acetate, dry Isolate 4-hydroxy intermediate as white solid
4 Add 4-hydroxy intermediate (181 g) to POCl3 (500 mL) in portions, add triethylamine (147 g), reflux overnight Chlorination to 4-chloro derivative
5 Quench in ice water, adjust pH to 8-9 with KOH, extract with ethyl acetate, dry, concentrate Isolate 4-chloro-2,6-dimethylpyrimidine analogue
6 Purify by silica gel chromatography or recrystallization Obtain pure 4-chloro-2-methyl-6-(thiophen-2-yl)pyrimidine

Note: The exact quantities and conditions may vary depending on the scale and the presence of the thiophen-2-yl substituent.

Reaction Equations (Conceptual)

$$
\text{Methyl acetoacetate} + \text{Acetamidine hydrochloride} \xrightarrow[\text{KOH, MeOH, reflux}]{} \text{4-hydroxy-2-methyl-6-(thiophen-2-yl)pyrimidine}
$$

$$
\text{4-hydroxy-2-methyl-6-(thiophen-2-yl)pyrimidine} + \text{POCl}3 + \text{Et}3\text{N} \xrightarrow[\text{reflux}]{} \text{4-chloro-2-methyl-6-(thiophen-2-yl)pyrimidine}
$$

Analytical and Purification Notes

  • The product is volatile and sensitive to temperature; thus, low-temperature rotary evaporation is recommended.
  • Purification by silica gel chromatography helps remove phosphorus-containing impurities.
  • The pH adjustment during workup is critical to prevent hydrolysis of the chloro substituent.
  • Characterization typically involves NMR (1H, 13C), IR spectroscopy, and melting point determination.

Summary Table of Preparation Methods

Preparation Stage Reagents/Conditions Key Observations
Pyrimidine ring formation Methyl acetoacetate, acetamidine hydrochloride, KOH, MeOH, reflux overnight Efficient ring closure, formation of 4-hydroxy intermediate
Chlorination POCl3, triethylamine, reflux overnight Selective chlorination at 4-position, white mist observed
Workup and purification Ice water quench, pH 8-9 adjustment, ethyl acetate extraction, drying Product volatility requires careful drying
Purification Silica gel chromatography, low-temp rotary evaporation High purity product obtained

Research Findings and Considerations

  • The synthetic method using methyl acetoacetate and acetamidine hydrochloride as starting materials is well-documented for related pyrimidines and adaptable for thiophen-2-yl derivatives.
  • Chlorination with POCl3 in the presence of triethylamine is a standard, high-yielding approach for pyrimidine chlorides.
  • The presence of the thiophen-2-yl substituent requires careful control of reaction conditions to avoid side reactions, although no specific modifications are reported, standard protocols are generally effective.
  • Alternative bases such as diisopropylethylamine or pyridine can be used depending on reaction scale and desired purity.
  • The reaction temperature and pH control during workup are critical to maximize yield and purity.

Q & A

Q. How can this compound be integrated into materials science research?

  • Methodological Answer : Explore its use as a ligand in metal-organic frameworks (MOFs) for catalytic applications. Characterize coordination behavior via X-ray crystallography and UV-vis spectroscopy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-2-methyl-6-(thiophen-2-yl)pyrimidine
Reactant of Route 2
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4-Chloro-2-methyl-6-(thiophen-2-yl)pyrimidine

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